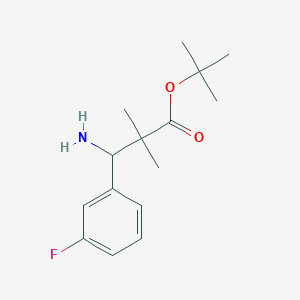

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate

Description

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate is a branched ester derivative featuring a tert-butyl ester group, a meta-fluorinated phenyl ring, and a secondary amino group. The tert-butyl group enhances metabolic stability, while the fluorine atom influences lipophilicity and binding interactions in biological systems .

Properties

Molecular Formula |

C15H22FNO2 |

|---|---|

Molecular Weight |

267.34 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-7-6-8-11(16)9-10/h6-9,12H,17H2,1-5H3 |

InChI Key |

GQKBDNUTPBVSGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with a fluorophenyl derivative. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane as the solvent, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters . This method allows for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The fluorophenyl group can be reduced to form non-fluorinated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

Oxidation: Formation of oximes or nitro compounds.

Reduction: Formation of non-fluorinated derivatives.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 3-(3-Trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate

- Key Differences: Substituent: The phenyl ring has a trifluoromethyl (-CF₃) group at the meta position instead of fluorine. Amino Protection: The amino group is protected as a diphenylmethylene derivative, unlike the free amine in the target compound.

- The diphenylmethylene group may reduce reactivity, requiring deprotection for further functionalization .

tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate

- Key Differences :

- Substitution Pattern : A 4-(trifluoromethyl)benzyl group replaces the 3-fluorophenyl moiety.

- Positional Isomerism : The trifluoromethyl group is para to the benzyl linkage, altering steric and electronic profiles.

- Impact: Para-substitution may improve symmetry in crystal packing, affecting solubility and crystallinity .

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

- Key Differences: Substituent: A 4-(dimethylamino)phenyl group replaces the 3-fluorophenyl ring. Electronic Profile: The dimethylamino (-NMe₂) group is electron-donating, contrasting with fluorine’s electron-withdrawing nature.

- Impact: The -NMe₂ group increases basicity and solubility in acidic environments, favoring protonation-dependent interactions . Potential for hydrogen bonding is reduced compared to the free amine in the target compound .

tert-Butyl 2,2-dimethylpropanoate

- Key Differences: Simplified Structure: Lacks the amino and aryl substituents of the target compound.

- Impact :

Data Table: Structural and Property Comparison

Biological Activity

Introduction

tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C13H18FNO2

- Molecular Weight : 239.29 g/mol

- CAS Number : 2059949-88-9

The compound features a tert-butyl group, an amino group, and a fluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological processes.

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Activity Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (AChE/BChE) |

|---|---|---|---|

| tert-Butyl 3-amino-3-(3-fluorophenyl) | 5.00 ± 0.10 | 1.80 ± 0.05 | 2.78 |

| Tacrine | 0.30 ± 0.05 | 0.15 ± 0.02 | 2.00 |

The selectivity ratio indicates that while the compound inhibits both enzymes, it shows a preference for BChE over AChE.

Antioxidant Activity

In addition to cholinesterase inhibition, this compound has demonstrated antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases.

Case Study: Antioxidant Assays

In assays measuring antioxidant activity using the ABTS and DPPH methods, the compound exhibited significant radical scavenging activity.

Table 2: Antioxidant Activity Results

| Assay Type | Concentration (µM) | % Inhibition |

|---|---|---|

| ABTS | 50 | 75 ± 5 |

| DPPH | 50 | 70 ± 4 |

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic effects.

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated in vitro using neuronal cell cultures exposed to oxidative stress.

Research Findings

In studies evaluating cell viability following exposure to reactive oxygen species (ROS), the compound demonstrated a protective effect:

- Cell Viability Assay : Neuronal cells treated with the compound showed improved survival rates compared to untreated controls.

- Mechanism of Action : The protective effect is hypothesized to involve modulation of intracellular signaling pathways associated with cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.